molecular formula C7H3BrCl2N2 B12851329 5-Bromo-2,7-dichloro-1H-1,3-benzimidazole

5-Bromo-2,7-dichloro-1H-1,3-benzimidazole

Cat. No.: B12851329
M. Wt: 265.92 g/mol
InChI Key: PQBCZKGTVBCOHV-UHFFFAOYSA-N
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Description

5-Bromo-2,7-dichloro-1H-1,3-benzimidazole is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2,7-dichloro-1H-1,3-benzimidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2,7-dichloroaniline with bromine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as acetic acid or ethanol to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of tubular diazotization reaction technology can reduce side reactions and improve the stability of the diazonium salt intermediate, leading to a more efficient production process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2,7-dichloro-1H-1,3-benzimidazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzimidazole derivatives with different functional groups.

Scientific Research Applications

5-Bromo-2,7-dichloro-1H-1,3-benzimidazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Bromo-2,7-dichloro-1H-1,3-benzimidazole involves its interaction with specific molecular targets and pathways. The presence of bromine and chlorine atoms enhances its binding affinity to certain enzymes and receptors, leading to its biological effects. The compound can inhibit the activity of specific enzymes or modulate signaling pathways, resulting in its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2,7-dichloro-1H-1,3-benzimidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C7H3BrCl2N2

Molecular Weight

265.92 g/mol

IUPAC Name

6-bromo-2,4-dichloro-1H-benzimidazole

InChI

InChI=1S/C7H3BrCl2N2/c8-3-1-4(9)6-5(2-3)11-7(10)12-6/h1-2H,(H,11,12)

InChI Key

PQBCZKGTVBCOHV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1NC(=N2)Cl)Cl)Br

Origin of Product

United States

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